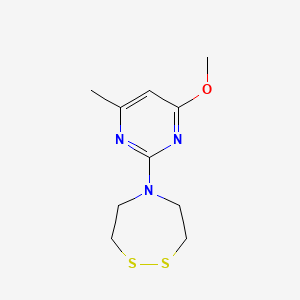
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane is a heterocyclic compound that features a unique combination of a pyrimidine ring and a dithiazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane typically involves the reaction of 2-amino-4-methoxy-6-methylpyrimidine with suitable reagents to form the dithiazepane ring. One common method involves the use of iodine, copper(I) iodide, and isoamylnitrite in anhydrous tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity.
化学反応の分析
Types of Reactions
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazepane ring to a more reduced form.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiazepane derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in the treatment of diseases.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrimidine ring may play a role in binding to enzymes or receptors, while the dithiazepane ring could influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-Amino-4-methoxy-6-methylpyrimidine: A precursor in the synthesis of 5-(4-Methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane.
4-(4-Methoxy-6-methylpyrimidin-2-yl)-2-methyl-1,3-thiazole: Another heterocyclic compound with a similar pyrimidine ring structure.
Uniqueness
This compound is unique due to the presence of both a pyrimidine ring and a dithiazepane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
5-(4-methoxy-6-methylpyrimidin-2-yl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-8-7-9(14-2)12-10(11-8)13-3-5-15-16-6-4-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZVGFKZTLNEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCSSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2459095.png)
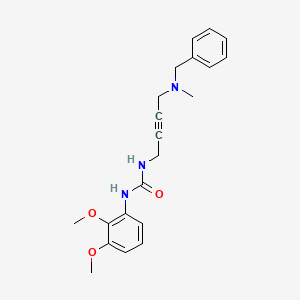
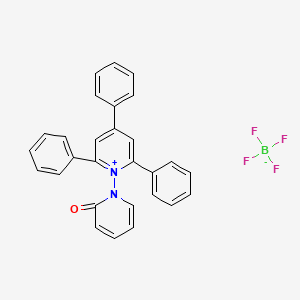
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)
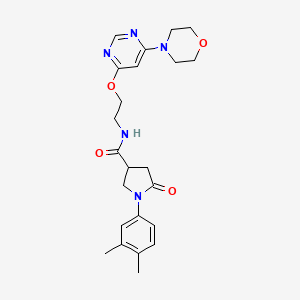

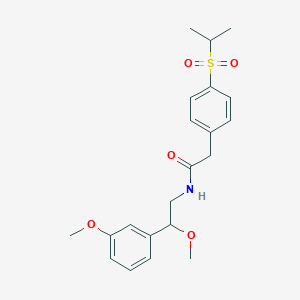
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)
![5,6-dimethyl-3-((E)-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2459109.png)

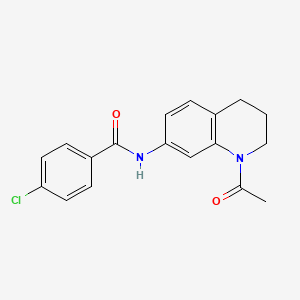

![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)
